6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound belonging to the class of tetralones It is characterized by the presence of a methoxy group at the sixth position and a nitro group at the fifth position on the tetralone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the nitration of 6-Methoxy-1-tetralone. The process can be summarized as follows:
Starting Material: 6-Methoxy-1-tetralone.
Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the fifth position.
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The nitration reaction can be carried out in batch reactors or continuous flow reactors, depending on the scale of production.
Optimization of Reaction Conditions: Parameters such as temperature, concentration of reagents, and reaction time are optimized to maximize yield and purity.
Purification and Isolation: Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methoxy-5-amino-1-tetralone.
Substitution: Various substituted tetralones depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Methoxy Group: The methoxy group can influence the compound’s solubility, stability, and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-tetralone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1-tetralone: Lacks the methoxy group, affecting its solubility and reactivity.
6-Methoxy-5-amino-1-tetralone: The reduced form of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one, with different biological activity.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11NO4/c1-16-10-6-5-7-8(11(10)12(14)15)3-2-4-9(7)13/h5-6H,2-4H2,1H3 |
InChI Key |
KVJWCFCHDPZOQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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